molecular formula C6H8N2O2S B13644041 Ethyl 5-aminoisothiazole-3-carboxylate

Ethyl 5-aminoisothiazole-3-carboxylate

Cat. No.: B13644041
M. Wt: 172.21 g/mol
InChI Key: ALKLRHOXASEPIQ-UHFFFAOYSA-N
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Description

Ethyl 5-aminoisothiazole-3-carboxylate is a heterocyclic organic compound that contains a five-membered ring with nitrogen and sulfur atoms. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-aminoisothiazole-3-carboxylate typically involves the reaction of ethyl 3-ethoxyacrylate with thiourea under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, in ethanol. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation, crystallization, and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-aminoisothiazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-aminoisothiazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.

    Industry: Used in the synthesis of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of ethyl 5-aminoisothiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA replication and protein synthesis. These actions contribute to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Ethyl 5-aminoisothiazole-3-carboxylate can be compared with other similar compounds such as:

This compound stands out due to its unique substitution pattern, which imparts specific chemical and biological properties that are valuable in various applications.

Properties

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

ethyl 5-amino-1,2-thiazole-3-carboxylate

InChI

InChI=1S/C6H8N2O2S/c1-2-10-6(9)4-3-5(7)11-8-4/h3H,2,7H2,1H3

InChI Key

ALKLRHOXASEPIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NSC(=C1)N

Origin of Product

United States

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